![molecular formula C19H28N4O B14929875 N-(butan-2-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14929875.png)
N-(butan-2-yl)-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with butyl, sec-butyl, cyclopropyl, and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazones and pyridine derivatives, under acidic or basic conditions.
Introduction of substituents: The butyl, sec-butyl, cyclopropyl, and methyl groups can be introduced through various alkylation reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and alkyl halides as reagents.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazolopyridine core.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other pyrazolopyridine derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- 1-Ethyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and physical properties, as well as their biological activities. The unique combination of substituents in 1-BUTYL-N-(SEC-BUTYL)-6-CYCLOPROPYL-3-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE imparts specific characteristics that may enhance its utility in certain applications.
Properties
Molecular Formula |
C19H28N4O |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
N-butan-2-yl-1-butyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H28N4O/c1-5-7-10-23-18-17(13(4)22-23)15(19(24)20-12(3)6-2)11-16(21-18)14-8-9-14/h11-12,14H,5-10H2,1-4H3,(H,20,24) |
InChI Key |
IKPQMFRSRDPONL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=N1)C)C(=CC(=N2)C3CC3)C(=O)NC(C)CC |
Origin of Product |
United States |
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